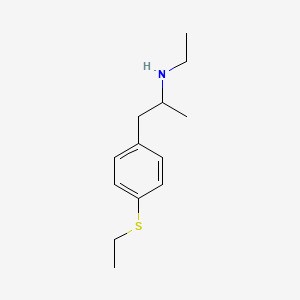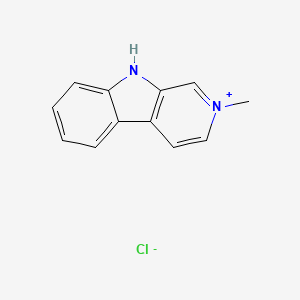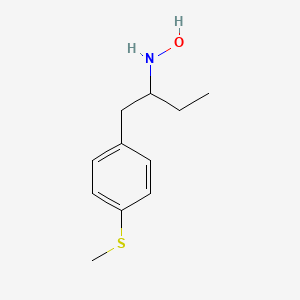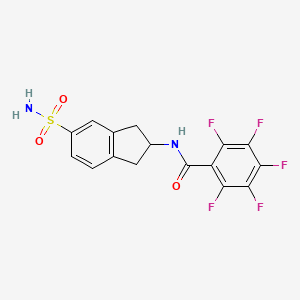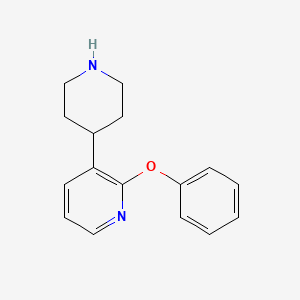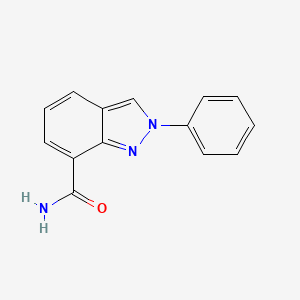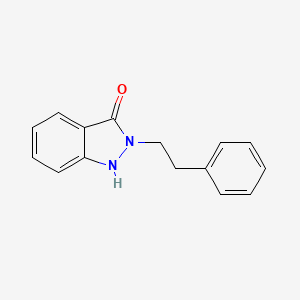
2-Phenethyl-1,2-dihydro-indazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-2-feniletil-1,2-dihidroindazol es un compuesto heterocíclico que pertenece a la familia de los indazoles. Los indazoles son conocidos por sus diversas actividades biológicas y son ampliamente estudiados en química medicinal. Este compuesto presenta un grupo feniletilo unido al átomo de nitrógeno del anillo indazol, lo que puede influir en sus propiedades químicas y biológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Uno de los métodos para sintetizar 3-Oxo-2-feniletil-1,2-dihidroindazol implica la generación fotoquímica de o-nitrosobenzaldehído a partir de alcoholes o-nitrobencílicos. Este intermedio se utiliza in situ para la construcción de 1,2-dihidro-3H-indazol-3-onas en un disolvente acuoso a temperatura ambiente . Este método es ventajoso debido a sus condiciones de reacción suaves y al uso de un disolvente acuoso, lo que lo convierte en un proceso respetuoso con el medio ambiente.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para 3-Oxo-2-feniletil-1,2-dihidroindazol no están bien documentados, el enfoque general implica reactores fotoquímicos a gran escala y sistemas de flujo continuo para garantizar una producción eficiente y consistente. El uso de métodos fotoquímicos en la industria está ganando terreno debido a su escalabilidad y su reducido impacto ambiental.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-Oxo-2-feniletil-1,2-dihidroindazol puede someterse a varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede convertir el dihidroindazol en su derivado indazol correspondiente.
Reducción: Las reacciones de reducción pueden hidrogenar aún más el compuesto, alterando potencialmente su actividad biológica.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden introducir diferentes grupos funcionales en el anillo indazol, modificando sus propiedades.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Los reactivos como los halógenos, los agentes alquilantes y los nucleófilos se emplean en diversas condiciones, incluidos los entornos ácidos o básicos.
Productos Mayores
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de indazol, mientras que las reacciones de sustitución pueden producir una amplia gama de compuestos de indazol funcionalizados.
Aplicaciones Científicas De Investigación
3-Oxo-2-feniletil-1,2-dihidroindazol tiene varias aplicaciones de investigación científica, que incluyen:
Química Medicinal: Se estudia por sus posibles propiedades antiinflamatorias, antimicrobianas y anticancerígenas.
Biología: El compuesto se utiliza en ensayos biológicos para investigar sus efectos en diversos procesos celulares.
Industria: Sirve como precursor para la síntesis de moléculas más complejas con posibles aplicaciones farmacéuticas.
Mecanismo De Acción
El mecanismo de acción de 3-Oxo-2-feniletil-1,2-dihidroindazol implica su interacción con dianas moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Las dianas moleculares y vías exactas pueden variar según la actividad biológica específica que se esté estudiando .
Comparación Con Compuestos Similares
Compuestos Similares
- 3-Oxo-2-fenil-1,2-dihidro-3H-indazol
- 3-Oxo-2-butil-1,2-dihidro-3H-indazol
- Ácido 2-(1-metil-1H-indazol-4-il) propanoico
Singularidad
3-Oxo-2-feniletil-1,2-dihidroindazol es único debido a la presencia del grupo feniletilo, que puede influir significativamente en su reactividad química y actividad biológica en comparación con otros derivados de indazol. Esta variación estructural puede conducir a diferentes perfiles farmacológicos y posibles aplicaciones terapéuticas .
Propiedades
Fórmula molecular |
C15H14N2O |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
2-(2-phenylethyl)-1H-indazol-3-one |
InChI |
InChI=1S/C15H14N2O/c18-15-13-8-4-5-9-14(13)16-17(15)11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 |
Clave InChI |
HCKFBGZZOSOLAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


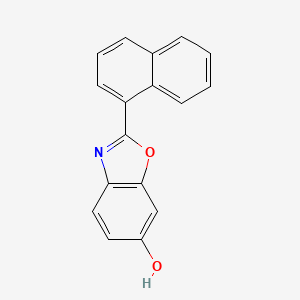
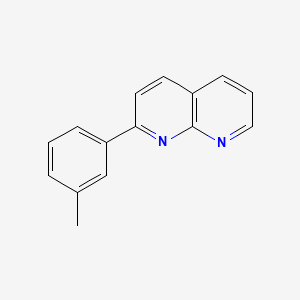
![2-Morpholin-4-yl-benzo[h]chromene-4-thione](/img/structure/B10842005.png)

